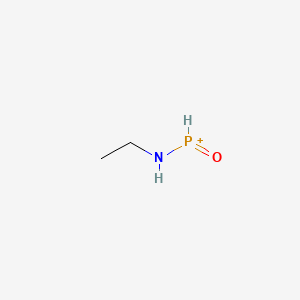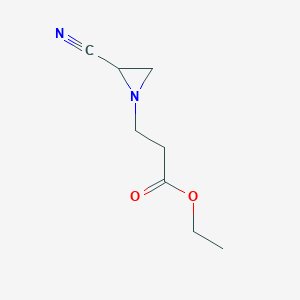
N-Ethylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylphosphinic amide is an organic compound with the molecular formula C₂H₆NOP It belongs to the class of phosphinic amides, which are characterized by the presence of a phosphorus atom bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K₂CO₃). This method provides moderate to excellent yields under air and does not require a catalyst . Another method involves the use of ethyl bromoacetate to mediate the synthesis of primary phosphinamides from Ar₂P(O)-H reagents with ammonium carbonate as an ammonia source under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The catalyst-free synthesis using secondary phosphine oxides and O-benzoylhydroxylamines is particularly attractive for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Ethylphosphinic amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and molecular iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like halogenoalkanes and ammonia.
Major Products Formed
The major products formed from these reactions include phosphinic acids, phosphine derivatives, and substituted phosphinamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethylphosphinic amide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethylphosphinic amide involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The amide group can undergo hydrolysis to form carboxylic acids and amines, which can further participate in various biochemical pathways . The phosphorus atom in the compound can also form bonds with other elements, leading to the formation of complex structures with unique properties .
Comparison with Similar Compounds
Similar Compounds
Phosphonamides: These compounds have a similar structure but differ in the presence of a phosphonate group instead of a phosphinate group.
Phosphoramides: These compounds contain a phosphorus-nitrogen bond and are used in similar applications.
Phosphinamides: These are closely related compounds with similar chemical properties and reactivity.
Uniqueness
N-Ethylphosphinic amide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Properties
CAS No. |
76095-47-1 |
|---|---|
Molecular Formula |
C2H7NOP+ |
Molecular Weight |
92.06 g/mol |
IUPAC Name |
ethylamino(oxo)phosphanium |
InChI |
InChI=1S/C2H6NOP/c1-2-3-5-4/h2H2,1H3,(H,3,4)/p+1 |
InChI Key |
VAZARAZIOXUSGV-UHFFFAOYSA-O |
Canonical SMILES |
CCN[PH+]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)


![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)








